3-(4-Methoxyphenoxy)propane-1,2-diyl ditetradecanoate
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Overview
Description
3-(4-Methoxyphenoxy)propane-1,2-diyl ditetradecanoate is a chemical compound with the molecular formula C38H66O6 and a molecular weight of 618.93 g/mol . It is characterized by the presence of a methoxyphenoxy group attached to a propane backbone, which is further esterified with tetradecanoic acid.
Preparation Methods
The synthesis of 3-(4-Methoxyphenoxy)propane-1,2-diyl ditetradecanoate typically involves the esterification of 3-(4-Methoxyphenoxy)propane-1,2-diol with tetradecanoic acid. This reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield .
Chemical Reactions Analysis
3-(4-Methoxyphenoxy)propane-1,2-diyl ditetradecanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenoxy group, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4-Methoxyphenoxy)propane-1,2-diyl ditetradecanoate has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving lipid metabolism and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenoxy)propane-1,2-diyl ditetradecanoate involves its interaction with biological molecules through its ester and methoxyphenoxy groups. These interactions can affect various molecular targets and pathways, including enzyme inhibition and receptor binding .
Comparison with Similar Compounds
Similar compounds to 3-(4-Methoxyphenoxy)propane-1,2-diyl ditetradecanoate include:
1,2-Diacetoxy-3-(2-methoxyphenoxy)propane: Similar structure but with acetoxy groups instead of tetradecanoate.
3-(4-Methoxyphenoxy)propane-1,2-diol: The precursor diol used in the synthesis of the ditetradecanoate ester.
The uniqueness of this compound lies in its specific esterification with tetradecanoic acid, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C38H66O6 |
---|---|
Molecular Weight |
618.9 g/mol |
IUPAC Name |
[3-(4-methoxyphenoxy)-2-tetradecanoyloxypropyl] tetradecanoate |
InChI |
InChI=1S/C38H66O6/c1-4-6-8-10-12-14-16-18-20-22-24-26-37(39)43-33-36(32-42-35-30-28-34(41-3)29-31-35)44-38(40)27-25-23-21-19-17-15-13-11-9-7-5-2/h28-31,36H,4-27,32-33H2,1-3H3 |
InChI Key |
CRVKXMDBURIECU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COC1=CC=C(C=C1)OC)OC(=O)CCCCCCCCCCCCC |
Origin of Product |
United States |
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